4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 127406-79-5
VCID: VC21223895
InChI: InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
SMILES: CC1=NC(=CS1)C2=CC=C(C=C2)C#N
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

CAS No.: 127406-79-5

Cat. No.: VC21223895

Molecular Formula: C11H8N2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile - 127406-79-5

Specification

CAS No. 127406-79-5
Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
IUPAC Name 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Standard InChI InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
Standard InChI Key FOKBMJMDQCPNJI-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=CC=C(C=C2)C#N
Canonical SMILES CC1=NC(=CS1)C2=CC=C(C=C2)C#N

Introduction

Chemical Properties

Structural Features

The chemical structure of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile can be described using its IUPAC name: 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile. The canonical SMILES representation is CC1=CSC(=N1)C2=CC=C(C=C2)C#NCC1=CSC(=N1)C_2=CC=C(C=C_2)C\#N, which highlights the cyano group attached to the benzene ring and the thiazole moiety .

The electron-withdrawing nature of the cyano group contributes to the compound's reactivity in synthetic applications, while the aromatic nature of both rings enhances its stability and electronic properties.

Spectroscopic Characterization

The spectroscopic data for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile are essential for confirming its structure:

  • NMR Spectroscopy: Proton NMR (1H^1H) reveals peaks corresponding to aromatic protons (δ ~7.97–8.14 ppm), thiazole protons (δ ~7.95 ppm), and methyl groups (δ ~2.76 ppm) . Carbon NMR (13C^{13}C) confirms signals for nitrile carbon (~115 ppm) and thiazole carbons (~150–160 ppm) .

  • Mass Spectrometry: The molecular ion peak appears at m/z=201.04m/z = 201.04 (M+H+), consistent with its calculated molecular weight .

  • Infrared (IR) Spectroscopy: A sharp peak at ~2220 cm1^{-1} confirms the presence of the nitrile group .

Physicochemical Properties

The compound demonstrates moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its density is estimated at ~1.319 g/cm³, which aligns with other aromatic heterocycles containing sulfur atoms .

Synthesis Pathways

General Synthetic Route

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile typically involves two key steps:

  • Formation of Thiazole Ring: The reaction between thioacetamide and a substituted bromoacetyl compound under reflux conditions in ethanol results in the formation of the thiazole ring .

  • Coupling Reaction: The intermediate thiazole derivative reacts with benzonitrile precursors under nucleophilic substitution conditions to yield the final product.

Detailed Procedure

A typical synthesis involves refluxing thioacetamide (50 mmol) with 4-(2-bromoacetyl)benzonitrile (50 mmol) in ethanol for three hours . After cooling, precipitation occurs upon pouring into ice-cold water, followed by filtration and recrystallization from ethanol.

Reaction Conditions:

ParameterValue
SolventEthanol
TemperatureReflux (~78°C)
CatalystTriethylamine
Yield~78%

Thin-layer chromatography (TLC) is employed to monitor reaction progress, while purification techniques such as column chromatography ensure high purity (>95%) .

Applications

Medicinal Chemistry

The structural features of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile make it a promising candidate for drug design:

  • Antimicrobial Agents: Thiazole derivatives are known for their activity against multidrug-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

  • Antifungal Activity: Molecular docking studies suggest potential inhibition of fungal enzymes like lanosterol 14α-demethylase .

Organic Synthesis

The cyano group on the benzene ring allows for versatile synthetic transformations, including:

  • Formation of amides via nucleophilic addition.

  • Cyclization reactions leading to heterocyclic scaffolds.

Material Science

The conjugated aromatic system in this compound makes it suitable for applications in organic electronics, such as light-emitting diodes (OLEDs) .

Research Findings

Molecular Docking Studies

Recent computational studies have explored the binding affinity of thiazole derivatives to biological targets:

CompoundBinding Energy (kcal/molkcal/mol)Inhibition Constant (nMnM)
5a-10~47
5e-11~2

These findings highlight potential therapeutic applications in antifungal drug development .

Structure–Activity Relationship (SAR)

Modifications on the thiazole ring significantly affect biological activity:

  • Substitution at position 5 enhances antimicrobial potency.

  • Electron-withdrawing groups on benzene improve enzyme inhibition.

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